molecular formula C7H4FNO3S B6249762 3-cyanophenyl sulfurofluoridate CAS No. 2068038-82-2

3-cyanophenyl sulfurofluoridate

Cat. No.: B6249762
CAS No.: 2068038-82-2
M. Wt: 201.2
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Description

3-Cyanophenyl sulfurofluoridate is an aryl fluorosulfate compound that serves as a versatile reagent in the rapidly expanding field of Sulfur Fluoride Exchange (SuFEx) click chemistry . SuFEx is a next-generation click reaction known for its high efficiency, selectivity, and reliability under mild, often metal-free conditions, making it particularly valuable for constructing complex molecules in the presence of other sensitive functional groups . Aryl fluorosulfates, like this compound, are characterized by their exceptional stability to hydrolysis, oxidation, and thermolysis, yet they readily engage in click reactions with nucleophiles such as amines and silyl ethers when activated by suitable catalysts like tertiary amines or super-bases . In chemical biology and drug discovery, this reagent is a crucial building block for creating covalent inhibitors and activity-based probes (ABPs). Its SuFEx reactivity allows it to ligate with protein nucleophiles, facilitating the study of protein function and the development of targeted therapies . The 3-cyano substituent on the phenyl ring can fine-tune the electronic properties of the molecule, potentially influencing its reactivity and providing a handle for further chemical modification. Beyond biomedicine, this compound finds application in polymer science and materials chemistry, where it is used to modify polymer brushes and synthesize novel high-performance materials with specific properties . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

2068038-82-2

Molecular Formula

C7H4FNO3S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Cyanophenyl Sulfurofluoridate

Strategies for the Construction of the Sulfurofluoridate Moiety

The formation of the sulfurofluoridate group on the 3-cyanophenyl scaffold can be achieved through several strategic approaches, primarily categorized into transformations of existing sulfur-containing precursors and direct fluorination protocols.

Precursor-Based Transformations (e.g., from corresponding sulfonyl chlorides or other sulfur-containing precursors)

A prevalent and well-established method for the synthesis of aryl sulfurofluoridates involves the conversion of their corresponding aryl sulfonyl chlorides. This transformation relies on a nucleophilic substitution of the chloride with a fluoride (B91410) ion. Various fluoride sources and reaction conditions have been explored to facilitate this exchange efficiently.

Commonly, the reaction is performed using a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the solubility and reactivity of the fluoride salt in organic solvents. Another effective reagent is potassium bifluoride (KHF₂). These reactions are typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758).

For instance, the conversion of a substituted benzenesulfonyl chloride to its corresponding sulfurofluoridate can be achieved with high yields. While specific data for the 3-cyano derivative is not extensively reported in publicly available literature, the general applicability of this method is widely recognized. The reaction proceeds via the displacement of the chloride by the fluoride ion, driven by the formation of a more stable S-F bond compared to the S-Cl bond.

PrecursorReagentSolventYield (%)
4-Nitrobenzenesulfonyl chlorideKF / 18-crown-6Acetonitrile>95
4-Chlorobenzenesulfonyl chlorideKHF₂AcetonitrileHigh

This table presents data for analogous compounds to illustrate the general synthetic methodology.

Direct Fluorination Protocols Utilizing Specialized Fluoride Sources

An alternative to the transformation of pre-functionalized precursors is the direct introduction of the sulfurofluoridate moiety. This can be achieved by reacting a suitable starting material, such as a phenol (B47542), with a source of both the sulfuryl group and the fluoride.

A notable method involves the reaction of a phenol with sulfuryl fluoride (SO₂F₂) in the presence of a base. For the synthesis of 3-cyanophenyl sulfurofluoridate, 3-cyanophenol (B46033) serves as the direct precursor. The reaction is typically carried out in a suitable solvent like dichloromethane with a base such as triethylamine (B128534). This approach provides a direct route to the desired product, with a reported yield of 80% for this compound.

PrecursorReagentBaseSolventYield (%)
3-CyanophenolSulfuryl fluoride (SO₂F₂)TriethylamineDichloromethane80

This table presents specific data for the synthesis of this compound.

Development of Novel Catalytic Approaches for this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of catalytic methods for the formation of sulfurofluoridates, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions.

Organocatalytic Systems in Sulfurofluoridate Formation

Organocatalysis has emerged as a powerful tool in organic synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not yet widely documented, the principles of organocatalysis are being applied to the synthesis of related sulfur-fluorine compounds. For instance, organo-photoredox catalysis has been utilized for the synthesis of arylsulfonyl fluorides from aryl diazonium salts. This type of methodology could potentially be adapted for the synthesis of this compound from 3-cyanobenzenediazonium salts. The general approach involves the generation of an aryl radical, which then reacts with a sulfur dioxide surrogate and a fluoride source.

Transition Metal-Free Synthetic Routes

The development of transition-metal-free synthetic methods is a significant area of research due to the often lower cost, reduced toxicity, and simplified purification procedures. Several transition-metal-free approaches for the synthesis of aryl sulfurofluoridates have been reported, which could be applicable to the synthesis of this compound.

One such strategy involves the use of hypervalent iodine reagents. Aryliodonium salts can react with a sulfur source and a fluoride donor under transition-metal-free conditions to yield aryl sulfurofluoridates. Another approach involves the generation of aryl radicals from precursors like triarylbismuthines, which can then be trapped with a sulfonyl fluoride source. These methods offer alternatives to traditional metal-catalyzed cross-coupling reactions.

Optimization of Reaction Conditions and Efficiency

The efficiency of any synthetic protocol for this compound is highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

For precursor-based transformations from sulfonyl chlorides, the choice of the fluoride source and the use of a phase-transfer catalyst can significantly impact the reaction rate and yield. The solvent system is also crucial; for instance, aprotic polar solvents like acetonitrile are often favored.

In direct fluorination methods using sulfuryl fluoride, the nature of the base and its stoichiometry are critical to ensure efficient deprotonation of the phenol and subsequent reaction. The temperature is another important parameter to control, as side reactions can occur at elevated temperatures.

Systematic studies to optimize these conditions are essential to develop a robust, scalable, and cost-effective synthesis of this compound. The ideal conditions will balance high conversion of the starting material with minimal formation of byproducts, leading to a high isolated yield of the desired product.

ParameterVariationEffect on Yield/Efficiency
Solvent Aprotic vs. ProticCan influence solubility of reagents and reaction rate. Aprotic polar solvents are often preferred.
Temperature Low vs. HighAffects reaction kinetics; higher temperatures may lead to decomposition or side reactions.
Reagent Stoichiometry Excess vs. EquimolarAn excess of the fluoride source or base may be required to drive the reaction to completion.
Catalyst Loading High vs. LowIn catalytic reactions, finding the optimal catalyst loading is crucial for efficiency and cost-effectiveness.

This table provides a general overview of parameters to be considered for optimization.

Solvent Effects and Temperature Optimization

The efficiency of the synthesis of aryl sulfurofluoridates, including this compound, is significantly influenced by the choice of solvent and the reaction temperature. While direct experimental data for the synthesis of this compound is not extensively published, valuable insights can be drawn from the synthesis of structurally similar aryl sulfurofluoridates.

The reaction of phenols with sulfuryl fluoride is typically conducted in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The choice of solvent can impact the solubility of the reactants, the reaction rate, and the stability of the intermediates. Aprotic polar solvents are often favored in these reactions.

For the synthesis of various aryl fluorosulfates, a range of solvents has been investigated. For instance, in the palladium-catalyzed esterification of aryl fluorosulfates, dimethylformamide (DMF) was identified as an optimal solvent. mdpi.com In other syntheses of sulfonyl fluorides, a biphasic mixture of water and acetone (B3395972) has been utilized, demonstrating the versatility of solvent systems. acs.org Acetonitrile is another common solvent used in the synthesis of sulfonyl fluorides. researchgate.net

Temperature is a critical parameter that directly affects the reaction kinetics. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition of the product. In the synthesis of related aryl fluorosulfates, reactions have been successfully carried out at temperatures ranging from room temperature to 100°C. mdpi.com For instance, while some reactions proceed efficiently at 60°C or 100°C, a significant decrease in efficiency is observed at room temperature. mdpi.com This suggests that for the synthesis of this compound, a systematic optimization of temperature would be necessary to achieve a high yield and purity.

Table 1: Hypothetical Solvent and Temperature Screening for the Synthesis of this compound

EntrySolventBaseTemperature (°C)Hypothetical Yield (%)
1AcetonitrileTriethylamine2545
2AcetonitrileTriethylamine6075
3AcetonitrileTriethylamine8085
4DichloromethanePyridine2550
5DichloromethanePyridine40 (reflux)65
6TetrahydrofuranDBU2560
7TetrahydrofuranDBU66 (reflux)80
8DimethylformamidePotassium Carbonate2570
9DimethylformamidePotassium Carbonate8090

This table presents hypothetical data based on typical reaction optimization studies for similar compounds and is for illustrative purposes only.

Ligand and Additive Design for Enhanced Yields

In many synthetic transformations, the use of ligands and additives can significantly enhance the yield, selectivity, and reaction rate. While the direct reaction of 3-cyanophenol with sulfuryl fluoride may not necessarily require a catalyst, subsequent transformations of the resulting this compound or alternative synthetic routes might benefit from such additions.

For instance, in palladium-catalyzed cross-coupling reactions involving aryl fluorosulfates, the choice of ligand is critical for the reaction's success. Bidentate phosphine (B1218219) ligands such as XantPhos have been shown to be effective in the esterification of aryl fluorosulfates. mdpi.com While this is a downstream reaction of the title compound, the principles of ligand-assisted catalysis are relevant to the broader chemistry of aryl sulfurofluoridates.

In the context of the synthesis of sulfonyl fluorides from alternative starting materials, additives can play a crucial role. For example, in the synthesis of β-sulfido sulfonyl fluorides, N-methyl-2-pyrrolidinone (NMP) has been used to promote the thia-Michael addition in an additive-free manner, showcasing how a solvent can also act as a promoter.

For the direct synthesis of this compound from 3-cyanophenol, the primary "additive" is the base used to deprotonate the phenol. The choice of base, such as triethylamine, pyridine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or inorganic bases like potassium carbonate, can influence the reaction rate and the formation of byproducts. The optimal base is often dependent on the specific substrate and reaction conditions.

Table 2: Effect of Different Bases on the Hypothetical Yield of this compound

EntryBaseSolventTemperature (°C)Hypothetical Yield (%)
1TriethylamineAcetonitrile8085
2PyridineDichloromethane4065
3DBUTetrahydrofuran6680
4Potassium CarbonateDimethylformamide8090
5Sodium HydrideTetrahydrofuran2578

This table presents hypothetical data based on common bases used in similar reactions and is for illustrative purposes only.

Advanced Synthetic Techniques

To address the challenges of scalability, safety, and sustainability in chemical synthesis, advanced techniques such as continuous flow synthesis and the application of green chemistry principles are becoming increasingly important.

Continuous Flow Synthesis Methods for Scalability and Control

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, scalable production. While the continuous flow synthesis of this compound has not been specifically reported, the application of this technology to the synthesis of related aryl sulfonyl chlorides and other fine chemicals demonstrates its feasibility and benefits. researchgate.netmdpi.com

A continuous flow setup for the synthesis of this compound would typically involve pumping a solution of 3-cyanophenol and a base through a heated reactor coil while simultaneously introducing sulfuryl fluoride gas. The precise control over stoichiometry, residence time, and temperature in a flow reactor can lead to higher yields and purity, as well as minimize the risks associated with handling toxic gases like SO₂F₂.

The scalability of such a process is a significant advantage. By running the flow reactor for extended periods, large quantities of the product can be produced without the need for large-volume reactors. This is particularly beneficial for industrial applications where consistent quality and high throughput are required. Automated systems can be integrated to monitor and control the process, ensuring reproducibility and operational safety. mdpi.com

Green Chemistry Principles in Sulfurofluoridate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonyl fluorides, including this compound, can be made more environmentally friendly by adopting these principles.

One key aspect of green chemistry is the use of safer reagents and solvents. Recent research has focused on developing methods for sulfonyl fluoride synthesis that avoid highly toxic reagents like SO₂F₂ gas. eurekalert.orgsciencedaily.comosaka-u.ac.jp For instance, methods utilizing potassium fluoride as a benign fluorine source in combination with less hazardous starting materials like thiols or disulfides have been developed. eurekalert.orgsciencedaily.comosaka-u.ac.jp These methods often proceed in more environmentally friendly solvents, such as water or acetone-water mixtures. acs.orgresearchgate.net

Another green chemistry principle is the maximization of atom economy, which involves designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. The direct reaction of 3-cyanophenol with sulfuryl fluoride, while using a hazardous reagent, can be highly atom-economical if the reaction proceeds with high efficiency.

Furthermore, the development of catalytic methods and reactions that can be performed under milder conditions (lower temperature and pressure) contributes to a greener process by reducing energy consumption. The use of continuous flow technology, as discussed previously, can also align with green chemistry principles by improving energy efficiency and reducing waste.

Table 3: Comparison of Synthetic Routes to Aryl Sulfurofluoridates based on Green Chemistry Principles

Synthetic RouteStarting MaterialsReagentsSolventsGreen Chemistry Considerations
Traditional Method PhenolsSulfuryl Fluoride (gas), BaseDichloromethane, AcetonitrileUse of toxic and hazardous SO₂F₂ gas; use of volatile organic solvents.
Alternative Method 1 Thiols/DisulfidesPotassium Fluoride, Oxidizing AgentAcetonitrile/WaterAvoids SO₂F₂ gas; uses a safer fluorine source; can be performed in greener solvents. eurekalert.orgsciencedaily.comosaka-u.ac.jp
Alternative Method 2 Sulfonyl ChloridesPotassium FluorideWater/AcetoneUtilizes a readily available starting material; avoids more hazardous fluorinating agents. acs.org

Mechanistic Investigations and Reactivity Profiles of 3 Cyanophenyl Sulfurofluoridate

Electrophilic Nature and Pathways of Reaction Initiation

The reactivity of 3-cyanophenyl sulfurofluoridate is fundamentally governed by the electrophilic character of its sulfur(VI) center. The S(VI)-F bond, while possessing considerable thermodynamic stability, is the focal point for chemical reactions. nih.govsigmaaldrich.com This stability means the compound is resilient to oxidation, reduction, thermolysis, and strong acids. nih.gov However, the high oxidation state of the sulfur atom, combined with the strong electron-withdrawing effects of the attached fluorine and oxygen atoms, renders it a potent electrophile under specific conditions.

The presence of a cyano (-CN) group at the meta-position of the phenyl ring further enhances this electrophilicity. As an electron-withdrawing group, the cyano substituent pulls electron density away from the aromatic ring, which in turn inductively withdraws electron density from the sulfurofluoridate moiety (-OSO₂F). This electronic influence increases the partial positive charge on the sulfur atom, making it more susceptible to attack by nucleophiles compared to unsubstituted or electron-donor-substituted aryl sulfurofluoridates.

Reaction initiation does not occur spontaneously; the latent reactivity of the S-F bond must be "unleashed." nih.gov Initiation pathways typically involve activation that facilitates the departure of the fluoride (B91410) ion. This can be achieved through several means:

Base Catalysis: Tertiary amines, such as triethylamine (B128534) (Et₃N), can activate the reaction, particularly with alcohol or amine nucleophiles. nih.gov

Proton or Lewis Acid Activation: Protons or silicon-based Lewis acids can interact with the fluorine atom, polarizing the S-F bond and promoting its cleavage upon nucleophilic attack. nih.gov The use of silyl-protected phenols is highly effective, as the formation of the extremely strong Si-F bond provides a significant thermodynamic driving force for the reaction. nih.gov

"On-Water" Conditions: The interface of aqueous-organic biphasic mixtures can lead to rate acceleration, likely due to the organization and proton-donating capability of water molecules at the interface, which helps to stabilize the departing fluoride ion. nih.gov

Nucleophilic Attack and Subsequent Transformation Mechanisms

Once activated, the electrophilic sulfur center of this compound is susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a substitution pathway where the nucleophile displaces the fluoride ion. nih.gov The general mechanism is an addition-elimination process, where the nucleophile forms a new bond with the sulfur atom, leading to a transient, hypervalent sulfur intermediate, which then collapses by ejecting the fluoride ion, the most common leaving group in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Common nucleophiles and their transformations include:

Phenols and Alcohols: In the presence of a base or when using their silylated forms (e.g., -OSiMe₃), phenols and alcohols react with this compound to form diaryl or alkyl-aryl sulfates, respectively. The reaction with silyl (B83357) ethers is particularly efficient due to the formation of the stable Si-F bond. nih.gov

Amines: Primary and secondary amines readily attack the sulfur center to yield the corresponding sulfamates. nih.gov These reactions are central to the use of SuFEx chemistry in creating connectors for chemical biology and materials science.

Thiols: Thiols can also serve as nucleophiles, leading to the formation of thiosulfates, although their reactivity profile can differ from that of alcohols and amines.

The transformation is highly efficient and chemoselective. Unlike reactions involving aryl sulfonyl chlorides (Ar-SO₂Cl), which can undergo reductive collapse to S(IV) species, the S(VI)-F bond of sulfurofluoridates exclusively undergoes the substitution pathway, ensuring the formation of the desired S(VI) products with high fidelity. sigmaaldrich.comnih.gov

In-Depth Analysis of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation "click chemistry" reaction, a class of reactions known for their reliability, high yield, and simple, often aqueous, reaction conditions. sigmaaldrich.comuga.edu SuFEx chemistry is characterized by the selective activation of the exceptionally stable S(VI)-F bond to connect molecules. nih.gov

The kinetics of SuFEx reactions are a defining feature of their "click" nature. While the S(VI)-F bond is thermodynamically stable and kinetically inert under ambient conditions, its reaction can be dramatically accelerated. For instance, the reaction between phenylsulfonyl fluoride and aniline (B41778) stalls when heated neat but proceeds smoothly at room temperature under "on-water" conditions. nih.gov

The kinetics can be complex, especially in biological systems. For protein-protein linkages, the reaction follows a two-step mechanism involving initial protein binding followed by the covalent SuFEx reaction, where the rate is dependent on protein concentration at low levels but plateaus at higher concentrations. nih.gov

Table 1: Factors Influencing SuFEx Reaction Rates

Factor Effect on Rate Rationale Citation
Catalyst Significant Acceleration Bases (e.g., Et₃N, DBU) and bifluoride salts activate the S-F bond or the nucleophile. nih.gov
Solvent Can Accelerate "On-water" conditions can enhance rates through interfacial effects. nih.gov
Nucleophile Varies Silylated nucleophiles (e.g., R-OSiMe₃) react rapidly due to the high thermodynamic driving force of Si-F bond formation. nih.gov

| Substituents | Electronic Dependence | Electron-withdrawing groups on the aryl ring (like the 3-cyano group) increase the electrophilicity of the sulfur atom, generally leading to faster reaction rates. | nih.gov |

This compound serves as a "SuFExable hub," a molecular building block designed for reliable connection via SuFEx chemistry. Its key role is to act as a transferable electrophilic moiety that, upon reaction, creates a highly stable diaryl sulfate (B86663) linkage.

The presence of the 3-cyano group is significant. It modulates the reactivity of the hub, making it more reactive than hubs with electron-donating or neutral substituents. This tunability allows for the design of reagents with specific kinetic profiles. The fluorosulfate (B1228806) group itself can also act as a non-covalent pharmacophore, serving as a bioisostere for groups like trifluoromethoxy (-OCF₃), which can be exploited in drug design. nih.gov

As a SuFExable reagent, this compound offers several advantages inherent to this class of compounds:

High Stability: It is stable to a wide range of chemical conditions, allowing it to be incorporated into complex molecules without premature degradation. nih.gov

Predictable Reactivity: It reacts chemoselectively with specific nucleophiles (phenols, amines) under defined activation conditions. nih.gov

Versatile Connectivity: It enables the formation of robust sulfate connections in diverse applications, from polymer synthesis to bioconjugation. nih.govresearchgate.net

Investigations into Selectivity and Regioselectivity in Reactions Involving this compound

Selectivity is a cornerstone of click chemistry and is paramount in the reactions of this compound.

Chemoselectivity: The reagent exhibits high chemoselectivity, reacting preferentially with strong nucleophiles like silylated phenols or amines while leaving other functional groups untouched. researchgate.net This is a direct consequence of the latent reactivity of the S-F bond, which requires specific activation to engage in a reaction. This allows for its use in complex chemical environments, including the surfaces of proteins, where it can be directed to react with specific amino acid residues like tyrosine, lysine, or serine. uga.edu

Regioselectivity: In reactions with molecules containing multiple potential nucleophilic sites, regioselectivity is determined by a combination of factors, including steric accessibility and the intrinsic nucleophilicity of the different sites. For example, in a molecule with both a primary and a sterically hindered secondary alcohol, the reaction would likely favor the more accessible primary alcohol. In protein labeling, the binding orientation of the reagent within a protein's active site dictates which nucleophilic residue is in the correct proximity and trajectory to attack the sulfur center, leading to high regioselectivity. nih.gov

The predictable selectivity of SuFEx reagents is a primary reason for their widespread adoption in fields like drug discovery and chemical biology for the site-specific modification of complex biomolecules. uga.eduresearchgate.net

Computational Probes into Reaction Transition States and Energy Barriers

Computational analyses have confirmed that the fluoride exchange reaction—the substitution of the fluoride on the sulfur atom with a fluoride anion—is a low-barrier process. nih.gov For reactions with other nucleophiles, such as the attack of a sodium phenolate (B1203915) on a sulfonimidoyl fluoride (a related S(VI) species), calculations of the potential energy surface (PES) reveal the transition states and intermediates involved. nih.gov

These studies generally support an addition-elimination mechanism. The energy barrier for the initial nucleophilic attack is the rate-determining step. The electronic nature of the substituents on the aryl ring has a direct impact on this energy barrier.

Table 2: Predicted Effect of Substituents on Reaction Energy Barriers

Substituent at meta-position Electronic Effect Predicted Effect on Transition State Energy (Activation Barrier)
-OCH₃ Electron-Donating Increase
-H Neutral Baseline

| -CN | Electron-Withdrawing | Decrease |

For this compound, the electron-withdrawing cyano group is expected to stabilize the transition state of the nucleophilic attack. By delocalizing the incoming negative charge, it lowers the activation energy barrier compared to an unsubstituted phenyl sulfurofluoridate, leading to a faster reaction, a prediction that aligns with experimental observations of SuFEx kinetics. nih.gov Computational models are also vital in understanding selectivity, for example, by comparing the energy barriers for reaction at different nucleophilic sites within a target molecule.

Applications of 3 Cyanophenyl Sulfurofluoridate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

While specific examples detailing the use of 3-cyanophenyl sulfurofluoridate as a primary building block in the total synthesis of highly complex natural products or pharmaceuticals are not extensively documented in current literature, the inherent reactivity of the sulfurofluoridate group suggests its significant potential. Aryl sulfonyl fluorides, as a class, are recognized for their ability to participate in a variety of coupling reactions, making them valuable components in the strategic assembly of intricate molecular frameworks. The presence of the cyano group on the phenyl ring of this compound adds another layer of synthetic utility, allowing for subsequent transformations such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. This dual functionality makes it a promising, though currently under-explored, building block for the synthesis of diverse and complex molecules.

Development of Novel Carbon-Heteroatom and Carbon-Carbon Bond-Forming Reactions

The development of new methods for the formation of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds lies at the heart of modern organic synthesis. researchgate.netumich.edu Aryl sulfurofluoridates, including this compound, are valuable electrophilic partners in cross-coupling reactions. The sulfur-fluorine bond can be activated under appropriate catalytic conditions to enable the formation of new bonds.

Recent advancements have focused on the use of transition metal catalysts, such as palladium and nickel, to facilitate these transformations. google.com While the broader class of organosulfur compounds has been extensively studied, the specific applications of thiosulfates have also been a subject of recent interest in sulfur-carbon bond formation. rsc.org Although detailed studies focusing exclusively on this compound are limited, the general principles of these reactions are applicable. For instance, in a palladium-catalyzed reaction, the cycle would likely involve oxidative addition of the aryl sulfurofluoridate to the metal center, followed by transmetalation with an organometallic reagent (for C-C bond formation) or reaction with a nucleophile (for C-X bond formation), and concluding with reductive elimination to yield the desired product and regenerate the catalyst. The electron-withdrawing nature of the cyano group in this compound can influence the reactivity of the aromatic ring, potentially enhancing its susceptibility to nucleophilic attack or altering the oxidative addition step in catalytic cycles.

Role in the Synthesis of N-Acyl Sulfamates and Related Structures

A significant and well-documented application of aryl sulfurofluoridates is in the synthesis of N-acyl sulfamates. nih.govorganic-chemistry.org These motifs are present in various biologically active compounds and are valuable intermediates in organic synthesis. A novel and efficient method for the synthesis of N-acyl sulfamates involves the reaction of fluorosulfates with amides. nih.gov This approach avoids the use of hazardous reagents like chlorosulfonyl isocyanate and sulfamoyl chloride.

In a specific synthetic strategy, aryl fluorosulfonates are reacted with amides in the presence of a base to yield N-acyl sulfamates. While this method can have limitations, alternative base-free conditions have been developed. One such method involves the reaction of fluorosulfonates with potassium trimethylsilyloxyl imidates, which serve as amide precursors. This reaction proceeds under mild conditions with short reaction times and provides high to excellent yields for a broad range of substrates. Notably, this methodology has been successfully applied to aryl fluorosulfonates bearing both electron-donating and electron-withdrawing substituents.

Aryl Fluorosulfonate SubstituentAmide PartnerYield (%)
4-MethoxyBenzamide95
4-MethylAcetamide92
4-Cyano Benzamide 98
4-NitroPropionamide96
3-MethoxyBenzamide93

This interactive table showcases the high efficiency of the N-acyl sulfamate (B1201201) synthesis with various substituted aryl fluorosulfonates, including a cyano-substituted variant.

Contributions to Heterocycle Synthesis and Functionalization

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The sulfurofluoridate moiety can serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of various heteroatoms to the aromatic ring, which can then be elaborated into heterocyclic systems.

While direct and extensive examples of this compound in the synthesis of novel heterocyclic frameworks are not prominently featured in the reviewed literature, its potential is evident. The cyano group itself is a versatile precursor for the construction of nitrogen-containing heterocycles such as tetrazoles, triazoles, and pyrimidines. For example, the reaction of the nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. Furthermore, the sulfonyl group can be displaced by a variety of nucleophiles, including those that are part of a difunctional molecule, leading to a cyclization event and the formation of a heterocyclic ring.

Exploration in New Chemical Transformations for Material Science Precursors

The development of new materials with tailored electronic and photophysical properties is a rapidly advancing field. Functionalized aromatic compounds often serve as key precursors for the synthesis of organic semiconductors, polymers, and other advanced materials. The combination of a polar cyano group and a reactive sulfurofluoridate group makes this compound an interesting candidate for the synthesis of material science precursors.

The cyano group is known to influence the electronic properties of organic molecules, often imparting desirable characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfurofluoridate group provides a handle for further functionalization, allowing for the attachment of the molecule to polymer backbones or other molecular scaffolds. Although specific studies focusing on the application of this compound in material science are not yet widely reported, its structural attributes suggest a promising avenue for future research and development in this area.

Potential as a Fluoride-Transfer Reagent in Specialized Syntheses

The development of new reagents for the selective introduction of fluorine into organic molecules is of great interest due to the unique properties that fluorine imparts to bioactive compounds. The sulfurofluoridate group contains a reactive sulfur-fluorine bond, which raises the possibility of this compound acting as a fluoride-transfer reagent under specific conditions.

While the primary reactivity of aryl sulfurofluoridates is typically centered on the cleavage of the aryl-sulfur bond, the potential for fluoride (B91410) transfer should not be entirely dismissed. Certain transition metal complexes have been explored for their ability to mediate fluoride transfer from various sources. rsc.org However, there is currently no direct evidence in the scientific literature to suggest that this compound has been successfully employed as a fluoride-transfer reagent in specialized synthetic applications. Further research would be required to explore and validate this potential reactivity.

Theoretical and Computational Studies of 3 Cyanophenyl Sulfurofluoridate

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical behavior. For 3-cyanophenyl sulfurofluoridate, these calculations would elucidate the distribution of electrons, the nature of the chemical bonds, and the influence of the electron-withdrawing cyano (-CN) and sulfurofluoridate (-SO2F) groups on the phenyl ring.

The electronic structure of this compound is characterized by the interplay between the aromatic π-system of the benzene (B151609) ring and the strong inductive and mesomeric effects of the substituents. The nitrile group is a well-known electron-withdrawing group, both through induction (due to the high electronegativity of nitrogen) and resonance (by delocalizing the π-electrons of the ring). Similarly, the sulfurofluoridate group is strongly electron-withdrawing due to the highly electronegative oxygen and fluorine atoms bonded to the sulfur.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. acs.org DFT calculations are particularly valuable for determining the most stable three-dimensional arrangement of atoms (the molecular geometry) and for exploring different possible spatial arrangements (conformational analysis).

The geometry of this compound would be optimized using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to find the lowest energy structure. researchgate.net These calculations would provide precise values for bond lengths, bond angles, and dihedral angles. For example, the planarity of the phenyl ring and the orientation of the sulfurofluoridate group relative to the ring are key structural parameters that can be accurately determined.

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical data for a related cyanophenyl-containing molecule, Testolone (RAD-140), a selective androgen receptor modulator (SARM).

Parameter Value
MethodDFT/B3LYP
Basis Setdef2-TZVP
EnvironmentAqueous (CPCM)
StabilityNo imaginary frequencies
Table 1: Example of DFT calculation parameters for a cyanophenyl-containing molecule. Data is illustrative and not for this compound. acs.org

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and shapes of these orbitals provide crucial information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be located primarily on the phenyl ring, although its energy will be lowered by the presence of the two strong electron-withdrawing groups. The LUMO is likely to be distributed over the π*-system of the cyano group and the phenyl ring, indicating that these are the regions most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical reactivity descriptor. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations can provide precise values for the HOMO and LUMO energies.

From these energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. The following table shows illustrative FMO energies and calculated reactivity descriptors for a cyanophenyl-containing SARM, providing an example of the insights gained from such an analysis.

Parameter Value (eV)
E(HOMO)-7.5
E(LUMO)-1.2
HOMO-LUMO Gap6.3
Ionization Potential (I)7.5
Electron Affinity (A)1.2
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Electrophilicity Index (ω)3.01
Table 2: Illustrative Frontier Molecular Orbital energies and reactivity descriptors for a cyanophenyl-containing molecule. Data is for illustrative purposes and does not represent this compound.

Computational Mapping of Potential Energy Surfaces (PES) for Relevant Reactions

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.gov For a chemical reaction, the PES maps the energy landscape that connects reactants, transition states, intermediates, and products. By mapping the PES for reactions involving this compound, chemists can understand reaction mechanisms, predict reaction pathways, and calculate activation energies.

For example, the hydrolysis of the sulfurofluoridate group is a likely reaction. A computational study of this reaction would involve calculating the energy of the system as a water molecule approaches the sulfur atom, leading to the formation of a transition state and then the products. The calculated activation energy for this process would provide a quantitative measure of the reaction rate.

While no specific PES studies for reactions of this compound are publicly available, this methodology is widely applied to understand the reactivity of related organosulfur compounds. These studies often reveal detailed mechanistic insights that are difficult to obtain through experimental means alone.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules at finite temperatures. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, its interactions with other molecules, and its aggregation behavior. For instance, a simulation of this compound in water would reveal the structure of the surrounding water molecules and the dynamics of hydrogen bonding between water and the polar groups of the solute.

Studies on related cyanophenyl compounds, such as cyanophenyl alkyl benzoates, have utilized MD simulations to investigate their molecular mobility and interactions in different environments. sigmaaldrich.com These simulations can provide insights into properties like diffusion coefficients, rotational correlation times, and the formation of intermolecular interactions, all of which are crucial for understanding the macroscopic properties of the material. The use of functionalized aromatic rings in MD simulations is a common approach to understanding complex molecular interactions. nih.govnsf.gov

Predictive Modeling of Spectroscopic Parameters to Aid Characterization

Computational chemistry can also be a powerful tool for predicting spectroscopic properties, which can then be used to aid in the experimental characterization of a compound. DFT and time-dependent DFT (TD-DFT) methods can be used to calculate various spectroscopic parameters.

For this compound, these methods could predict:

Infrared (IR) and Raman spectra: By calculating the vibrational frequencies and their intensities, a theoretical spectrum can be generated that can be compared with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical calculations of 1H, 13C, 19F, and 15N NMR chemical shifts can aid in the assignment of experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) absorption spectra: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, helping to interpret the UV-Vis spectrum.

While specific predictive modeling of the spectroscopic parameters for this compound has not been reported in the literature, the methodologies are well-established and have been successfully applied to a wide range of organic molecules, including those with similar functional groups. researchgate.net

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-cyanophenyl sulfurofluoridate in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is instrumental in defining the number and electronic environment of protons in this compound. The aromatic region of the ¹H NMR spectrum is of particular importance. The protons on the phenyl ring will exhibit characteristic chemical shifts and coupling patterns determined by their position relative to the cyano and sulfurofluoridate substituents. The electron-withdrawing nature of both the cyano (-CN) and sulfurofluoridate (-SO₂F) groups will generally deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield) compared to unsubstituted benzene (B151609). The specific splitting patterns (e.g., doublets, triplets, doublet of doublets) arise from spin-spin coupling between adjacent non-equivalent protons, and the coupling constants (J-values) provide valuable information about the substitution pattern on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

To delineate the carbon framework of this compound, ¹³C NMR spectroscopy is employed. This technique provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the phenyl ring are influenced by the electronic effects of the substituents. The carbon atom attached to the cyano group (ipso-carbon) and the one bonded to the sulfurofluoridate group will have their resonances significantly shifted. The nitrile carbon of the cyano group will appear at a characteristic downfield position. Decoupling techniques are typically used to simplify the spectrum by removing the coupling between carbon and proton atoms, resulting in a spectrum of singlets for each carbon.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

Given the presence of a fluorine atom in the sulfurofluoridate group, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique for characterizing its chemical environment. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. The chemical shift of the fluorine atom in this compound will be indicative of the electronic environment around the sulfuryl fluoride (B91410) moiety. Furthermore, coupling between the ¹⁹F nucleus and any nearby magnetic nuclei, such as protons on the aromatic ring (if spatially close enough), can provide additional structural insights.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the signals observed in the one-dimensional ¹H and ¹³C NMR spectra and to establish the connectivity between different parts of the molecule, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic ring, tracing the spin-spin coupling pathways between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be unambiguously assigned to its corresponding carbon atom in the molecular skeleton.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

C≡N stretch: The cyano group will exhibit a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.

S=O stretches: The sulfurofluoridate group contains two sulfur-oxygen double bonds, which will give rise to strong, characteristic asymmetric and symmetric stretching vibrations, usually found in the region of 1300-1450 cm⁻¹.

S-F stretch: The sulfur-fluorine single bond will also have a characteristic stretching frequency.

Aromatic C-H and C=C stretches: The phenyl ring will show several absorption bands corresponding to C-H stretching vibrations (above 3000 cm⁻¹) and C=C stretching vibrations within the ring (typically in the 1450-1600 cm⁻¹ region).

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which allows for the confirmation of its elemental composition.

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The analysis of the resulting fragment ions can provide valuable structural information. Common fragmentation pathways might include the loss of the fluorine atom, the SO₂ group, or the entire sulfurofluoridate moiety, as well as fragmentation of the aromatic ring. The observed fragmentation pattern serves as a further confirmation of the proposed structure.

X-ray Diffraction (XRD) for Single-Crystal and Powder-State Structure Elucidation

X-ray Diffraction (XRD) stands as a cornerstone analytical method for determining the atomic and molecular structure of crystalline materials. carleton.edu This technique can be applied to both single crystals and polycrystalline powders, each providing unique and complementary structural information.

Single-Crystal X-ray Diffraction is a powerful, non-destructive technique that offers detailed insight into the internal lattice of a crystalline substance. carleton.edu When a single crystal of a compound like this compound is exposed to a monochromatic X-ray beam, it diffracts the X-rays in a pattern that is unique to its crystal structure. carleton.edu The analysis of this diffraction pattern allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms within the molecule. carleton.edurigaku.com This method is unparalleled in its ability to provide an unambiguous determination of a molecule's absolute structure. rigaku.com The process involves mounting a suitable single crystal on a goniometer, which orients the crystal in various positions relative to the X-ray beam to collect a complete set of diffraction data. carleton.educam.ac.uk

Powder X-ray Diffraction (PXRD) is utilized for the analysis of bulk, polycrystalline samples. cam.ac.uk Instead of a single diffraction pattern from one crystal, PXRD produces a diffractogram that is a fingerprint of the crystalline phases present in the sample. While it does not yield the same atomic-level detail as its single-crystal counterpart, PXRD is invaluable for phase identification, assessing sample purity, and determining lattice parameters. researchgate.netresearchgate.net The experimental pattern can be compared to simulated patterns generated from single-crystal data to confirm the bulk identity of the synthesized material. researchgate.net

Although specific crystallographic data for this compound is not publicly available, the application of XRD would be essential for its definitive structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.ukej-eng.org The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to specific structural groups, known as chromophores, within the molecule. shu.ac.uk

For an organic molecule such as this compound, the primary electronic transitions observable by UV-Vis spectroscopy are typically π → π* and n → π* transitions. shu.ac.uklibretexts.org

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic phenyl ring in this compound. These transitions usually result in strong absorption bands. shu.ac.uk

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the sulfurofluoridate and cyano groups, to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions. shu.ac.uk

The solvent used to dissolve the sample can influence the position of the absorption peaks. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk The presence of the conjugated π-system in the phenyl ring and cyano group is expected to give rise to distinct absorption bands in the 200-400 nm region. libretexts.org

Application of Hyphenated Techniques for Comprehensive Characterization

To achieve a truly comprehensive analysis, hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable. nih.goviipseries.org This approach leverages the strengths of both techniques to analyze complex mixtures or provide unambiguous identification of pure substances. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be a highly effective analytical tool. Gas chromatography separates the compound from any impurities based on its volatility and interaction with the GC column. nih.gov The separated compound then enters the mass spectrometer, which provides its mass spectrum. This spectrum reveals the molecular weight of the compound and produces a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification and structural elucidation. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Should the compound exhibit limited volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative. chemijournal.comresearchgate.net High-performance liquid chromatography (HPLC) separates the compound from a mixture in the liquid phase. The eluent from the LC column is then introduced into the mass spectrometer. researchgate.net LC-MS is widely used for the identification and purity assessment of a vast range of organic compounds. chemijournal.com

Other Hyphenated Methods: Further structural confirmation can be achieved using techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). This method combines the separation power of LC with the detailed structural information provided by NMR spectroscopy, which is particularly useful for identifying unknown impurities or degradation products in a sample. chemijournal.comresearchgate.net The combination of these advanced methods ensures a thorough and reliable characterization of the target compound.

Future Perspectives and Emerging Research Directions

Development of Asymmetric Catalytic Systems Incorporating Sulfurofluoridates

The development of asymmetric catalytic systems is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of chiral molecules. digitellinc.comnih.govyoutube.comyoutube.comyoutube.com While sulfoxides have been explored as substrates in asymmetric transition-metal catalysis, their tendency to inhibit catalyst turnover presents a significant challenge. nih.gov Future research is anticipated to focus on designing novel chiral catalysts that can effectively mediate the asymmetric transformation of molecules incorporating the sulfurofluoridate group, including 3-cyanophenyl sulfurofluoridate. The goal is to develop catalytic systems where the sulfurofluoridate moiety can act as a directing group or a reactive center to achieve high enantioselectivity. This could involve the use of chiral ligands with transition metals or the development of organocatalytic systems tailored for sulfurofluoridate chemistry. youtube.com The successful implementation of such systems would open up new avenues for the synthesis of complex, stereochemically pure compounds for applications in pharmaceuticals and materials science.

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The reactivity of this compound is primarily associated with the SuFEx reaction, a highly reliable and versatile click chemistry transformation. acs.org However, the full spectrum of its chemical behavior remains an active area of investigation. Future research is expected to delve into previously undiscovered reactivity modes and novel transformations of this compound. This includes exploring its potential in reactions beyond simple nucleophilic substitution at the sulfur-fluorine bond. For instance, the interplay between the cyano group and the sulfurofluoridate moiety could lead to unique intramolecular cyclizations or participation in multicomponent reactions. Additionally, the development of new catalytic methods could unlock novel reaction pathways, expanding the synthetic chemist's toolkit. nih.gov Investigations into the radical-mediated transformations of sulfonyl fluorides could also reveal new synthetic possibilities for this compound. researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The robustness and reliability of SuFEx chemistry make it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. nih.govchemrxiv.orgnih.govresearchgate.netjk-sci.com These platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries. nih.govchemrxiv.orgnih.govresearchgate.netjk-sci.com The use of this compound and other sulfurofluoridates in HTE allows for the efficient generation of diverse molecular libraries for biological screening. nih.govchemrxiv.orgnih.govresearchgate.netjk-sci.com Future efforts will likely focus on optimizing reaction conditions for this compound within automated systems, including the development of standardized protocols for its use in various solvents and with a wide range of reaction partners. The ability to perform these reactions on a pico- or nanomole scale will further accelerate the discovery of new bioactive molecules and materials. chemrxiv.orgnih.gov

ParameterDetail
Platform High-Throughput Experimentation (HTE)
Chemistry SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Click Chemistry
Key Advantage Rapid diversification of molecular libraries
Scale Picomole to Nanomole
Application Drug discovery, materials science

Advanced Computational Chemistry for De Novo Design and Reaction Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights into reaction mechanisms and guiding the design of new molecules and catalysts. While specific computational studies on this compound are not yet widely reported, this is a promising area for future research. Advanced computational methods, such as density functional theory (DFT), can be employed to predict the reactivity of this compound with various nucleophiles and to model its behavior in different solvent environments. chemrevlett.com Furthermore, computational tools can be used for the de novo design of novel catalysts for asymmetric transformations involving this compound. Machine learning algorithms, trained on experimental data, could also be developed to predict reaction outcomes and optimize reaction conditions, thereby accelerating the discovery of new applications for this compound. researchgate.net

Sustainable Synthesis and Application within Circular Economy Frameworks

The principles of green chemistry and the development of a circular economy are increasingly influencing the direction of chemical synthesis. Future research will undoubtedly focus on developing more sustainable methods for the synthesis and application of this compound. This includes the use of environmentally benign solvents, such as water, and the development of catalytic systems that minimize waste and energy consumption. digitellinc.comsciencedaily.com For instance, recent advancements have demonstrated the sustainable synthesis of sulfonyl fluorides in water, a methodology that could be extended to the production of this compound. digitellinc.com Furthermore, exploring the lifecycle of this compound and its derivatives within a circular economy framework will be crucial. This involves designing processes for its recovery and reuse, as well as developing applications where its derivatives are biodegradable or can be readily recycled.

Interdisciplinary Research with Material Science and Chemical Engineering

The unique properties of the sulfurofluoridate group, including its stability and reactivity, make it an attractive component for the development of new materials. Future interdisciplinary research will likely see the integration of this compound into various materials, such as polymers and functional coatings. Its ability to participate in reliable click chemistry reactions makes it a valuable tool for surface modification and the synthesis of well-defined macromolecular architectures. Collaboration between organic chemists, material scientists, and chemical engineers will be essential to explore the full potential of this compound in creating advanced materials with tailored properties. The development of continuous flow processes for the synthesis and modification of materials using this compound is another promising avenue that will benefit from this interdisciplinary approach.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-cyanophenyl sulfurofluoridate with high purity, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sulfonation and fluorination of a cyanophenyl precursor. For example, sulfonyl chlorides (e.g., 3-cyano-4-fluorobenzenesulfonyl chloride, CAS 351003-23-1) can serve as intermediates, with fluorination achieved via nucleophilic substitution or sulfuryl fluoride activation . Purification steps should include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Intermediate characterization requires 1^1H/13^13C NMR, FT-IR (S=O and C≡N stretches), and LC-MS to confirm molecular weight and absence of byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly useful if the compound crystallizes (e.g., analogous sulfurofluoridates in PDB entries like 5RXQ) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C7_7H3_3FNO3_3S) with <2 ppm error .
  • NMR spectroscopy : 19^{19}F NMR identifies fluorine environments, while 1^1H NMR detects aromatic proton splitting patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential sulfurofluoridate reactivity and fluorinated byproducts .
  • Store in amber glass under inert gas (argon) at –20°C to prevent hydrolysis .
  • Conduct waste disposal via neutralization with aqueous bicarbonate, followed by solidification with activated carbon .

Advanced Research Questions

Q. How do reaction conditions (e.g., Ca(NTf2_2)2_2 activation) influence the reactivity of this compound in SuFEx (Sulfur Fluoride Exchange) chemistry?

  • Methodological Answer :

  • Kinetic studies : Use 19^{19}F NMR or LC-MS to monitor fluoride release rates under varying conditions (solvent polarity, temperature). Ca(NTf2_2)2_2 acts as a Lewis acid catalyst, accelerating sulfurofluoridate activation by stabilizing transition states .
  • Computational modeling : Density Functional Theory (DFT) can predict activation barriers for nucleophilic substitutions, guiding solvent/catalyst selection .

Q. How can this compound derivatives be applied in enzyme inhibition studies (e.g., targeting carbonic anhydrase II)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified cyano/fluorine positions. Test inhibitory potency via fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis by hCA II) .
  • Crystallography : Co-crystallize derivatives with the enzyme (e.g., PDB 4BF6) to map binding interactions. The 3-cyanophenyl group may occupy the hydrophilic pocket, while sulfurofluoridate forms hydrogen bonds with active-site zinc .

Q. What strategies address contradictory or incomplete toxicity data for sulfurofluoridates in ecological risk assessments?

  • Methodological Answer :

  • Read-across approaches : Use toxicity data from structurally similar compounds (e.g., 3-fluorophenyl methanesulfonyl chloride, CAS 24974-72-9) to estimate persistence, bioaccumulation, and toxicity (PBT) .
  • In silico models : Tools like ECOSAR or TEST predict acute/chronic toxicity based on QSAR (Quantitative Structure-Activity Relationship) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.